
1,1'-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane is a chemical compound characterized by its unique structure, which includes a hexa-1,5-diyne backbone with two cyclopropane rings attached at the 3 and 4 positions
Preparation Methods
The synthesis of 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simple alkyne precursors. One common method involves the coupling of 1,5-hexadiyne with cyclopropane derivatives under specific conditions.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods:
Chemical Reactions Analysis
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.
Scientific Research Applications
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or biochemical probes.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound may find applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The specific pathways depend on the context of its use. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,5-hexadiyne, diphenylbutadiyne, and other alkadiynes share structural similarities.
Uniqueness: The presence of cyclopropane rings in 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane distinguishes it from other alkadiynes, potentially imparting unique chemical and physical properties.
Properties
CAS No. |
61422-93-3 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-cyclopropylhexa-1,5-diyn-3-ylcyclopropane |
InChI |
InChI=1S/C12H14/c1-3-11(9-5-6-9)12(4-2)10-7-8-10/h1-2,9-12H,5-8H2 |
InChI Key |
KHQIFHJIRVOPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CC1)C(C#C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


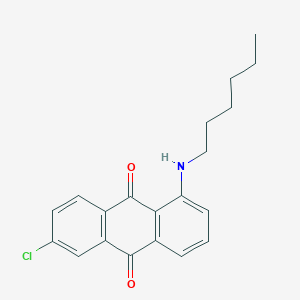
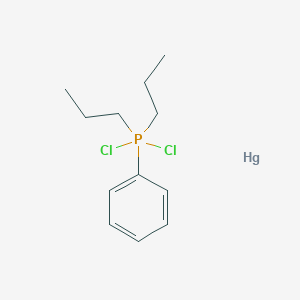

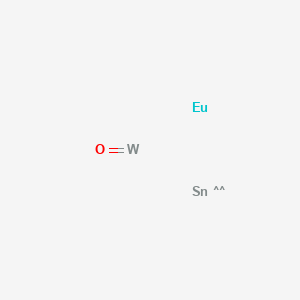


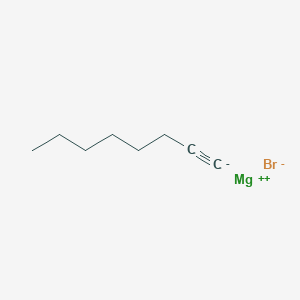
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
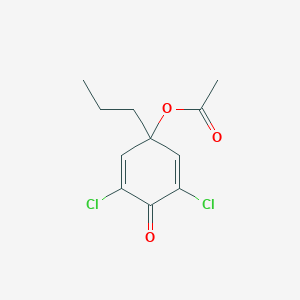

![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
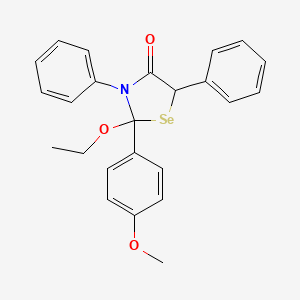

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
